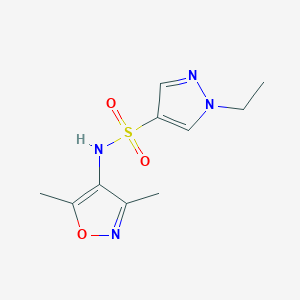![molecular formula C21H13BrN2O4 B10894408 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10894408.png)
2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a complex structure with multiple functional groups, including a bromophenyl group, a cyano group, and a furan ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: This step involves the bromination of aniline to form 3-bromoaniline.
Coupling reaction: The bromophenyl intermediate is then coupled with a cyanoacetylene derivative under basic conditions to form the cyano group.
Cyclization: The intermediate undergoes cyclization to form the furan ring.
Final coupling: The furan intermediate is then coupled with a benzoic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: May be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromophenyl groups may play a crucial role in binding to these targets, while the furan ring may influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
2-(5-{(1E)-3-[(3-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(5-{(1E)-3-[(3-fluorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid may impart unique chemical and biological properties compared to its analogs with different halogen atoms. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C21H13BrN2O4 |
|---|---|
分子量 |
437.2 g/mol |
IUPAC 名称 |
2-[5-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H13BrN2O4/c22-14-4-3-5-15(11-14)24-20(25)13(12-23)10-16-8-9-19(28-16)17-6-1-2-7-18(17)21(26)27/h1-11H,(H,24,25)(H,26,27)/b13-10+ |
InChI 键 |
MSMGBUUHYQRDHR-JLHYYAGUSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10894331.png)
![Ethyl 5-carbamoyl-2-{[(4-chlorophenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10894339.png)
![(2E)-2-cyano-3-[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10894351.png)
![4-bromo-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10894367.png)
![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B10894370.png)
![4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10894372.png)
![Methyl 4-[(4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazin-1-yl)methyl]benzoate](/img/structure/B10894373.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B10894378.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B10894383.png)
![N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide](/img/structure/B10894393.png)
![2-[(5-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894411.png)
![ethyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10894413.png)

![4-[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenol](/img/structure/B10894427.png)
